molecular formula C20H18N2O5 B6549466 N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide CAS No. 1040640-72-9

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide

Cat. No.: B6549466
CAS No.: 1040640-72-9
M. Wt: 366.4 g/mol
InChI Key: SNMTWKKWCMWZSV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an oxazole, and a phenoxy group. Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and natural products . Oxazole is a heterocyclic compound containing an oxygen and a nitrogen; it’s found in many natural products and drugs . The phenoxy group is a common motif in many biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxole and oxazole rings, along with the phenoxy and acetamide groups. These functional groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzodioxole and oxazole rings could potentially increase the compound’s stability and resistance to metabolism .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, the benzodioxole and oxazole groups could potentially interact with biological targets in the body .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, studying its reactivity, and optimizing its synthesis .

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-13-4-2-3-5-16(13)24-11-20(23)21-10-15-9-18(27-22-15)14-6-7-17-19(8-14)26-12-25-17/h2-9H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMTWKKWCMWZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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